Bromoxylenol blue chemical structure and properties
Bromoxylenol blue chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of bromoxylenol blue. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Chemical Structure and Identification
Bromoxylenol blue, a member of the triphenylmethane dye family and specifically a sulfonephthalein, is chemically known as 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[3-bromo-2,5-dimethylphenol]. Its structure is characterized by a central sulfonphthalein core with bromine and methyl substituents on the phenol rings.
IUPAC Name: 2-bromo-4-[3-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-1,1-dioxido-3H-2,1-benzoxathiol-3-yl]-3,6-dimethylphenol[1][2]
Chemical Formula: C₂₃H₂₀Br₂O₅S[3][4]
Physicochemical Properties
Bromoxylenol blue is typically a purple crystalline powder.[3] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 568.27 g/mol | [3][4] |
| Melting Point | 218 °C (decomposes) | [3][4] |
| Boiling Point | 605.7 °C at 760 mmHg | [3] |
| Density | 1.684 g/cm³ | [3] |
| Solubility | Slightly soluble in water and ethanol; Soluble in ethyl acetate and acetone. | [3] |
| Appearance | Purple Crystalline Powder | [3] |
| pKa | The pH range for its color change is 6.0 to 7.6. | [4] |
| Absorption Maximum (λmax) | 417 nm | [4] |
Mechanism of Action as a pH Indicator
The utility of bromoxylenol blue as a pH indicator stems from its ability to undergo a structural change in response to varying hydrogen ion concentrations. This change in molecular structure alters the molecule's conjugation and, consequently, its absorption spectrum in the visible region, leading to a distinct color change.
In acidic solutions (pH below 6.0), the indicator exists predominantly in its protonated, lactone form, which is yellow. As the pH increases and the solution becomes more alkaline (pH above 7.6), the molecule undergoes deprotonation and rearrangement to a quinonoid structure, which is blue. The transition between these two forms occurs within a specific pH range, making it a valuable tool for monitoring acid-base reactions.
Experimental Protocols
Synthesis of Bromoxylenol Blue
General Workflow for Synthesis:
Disclaimer: This is a generalized protocol. Researchers should conduct thorough literature searches for analogous reactions and perform small-scale trials to optimize reaction conditions such as stoichiometry, temperature, and reaction time for the synthesis of bromoxylenol blue.
Preparation of a 0.1% (w/v) Indicator Solution
This protocol outlines the preparation of a 0.1% (w/v) bromoxylenol blue indicator solution for use in titrations and other pH-dependent assays.
Materials:
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Bromoxylenol blue powder
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95% Ethanol
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Distilled or deionized water
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0.1 M Sodium hydroxide (NaOH) solution (optional, to aid dissolution)
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100 mL volumetric flask
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Beaker
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Stirring rod or magnetic stirrer
Procedure:
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Weigh out 0.1 g of bromoxylenol blue powder and transfer it to a beaker.
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Add approximately 50-60 mL of 95% ethanol to the beaker.
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Stir the mixture until the bromoxylenol blue is completely dissolved. Gentle warming may be applied to facilitate dissolution. If the powder does not dissolve readily, a few drops of 0.1 M NaOH can be added to increase its solubility.
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Quantitatively transfer the dissolved solution to a 100 mL volumetric flask.
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Rinse the beaker with small portions of 95% ethanol and add the rinsings to the volumetric flask to ensure all the indicator is transferred.
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Add 95% ethanol to the volumetric flask to bring the final volume to the 100 mL mark.
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Stopper the flask and invert it several times to ensure a homogenous solution.
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Store the prepared indicator solution in a well-sealed, labeled bottle, protected from light.
Acid-Base Titration Using Bromoxylenol Blue Indicator
This protocol describes a general procedure for a strong acid-strong base titration using bromoxylenol blue as the indicator.
Materials:
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Standardized solution of a strong acid (e.g., 0.1 M HCl)
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Solution of a strong base with unknown concentration (e.g., NaOH)
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0.1% Bromoxylenol blue indicator solution
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Burette
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Pipette
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Erlenmeyer flask
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White tile or paper
Procedure:
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Rinse the burette with a small amount of the NaOH solution and then fill it with the NaOH solution, ensuring no air bubbles are present in the tip. Record the initial burette reading.
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Pipette a known volume (e.g., 25.00 mL) of the standardized HCl solution into an Erlenmeyer flask.
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Add 2-3 drops of the bromoxylenol blue indicator solution to the HCl in the flask. The solution should turn yellow.
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Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change.
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Slowly add the NaOH solution from the burette to the HCl solution in the flask while constantly swirling the flask.
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As the endpoint is approached, the blue color will start to persist for longer periods upon addition of the base. Add the NaOH drop by drop at this stage.
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The endpoint is reached when a single drop of the NaOH solution causes a permanent color change from yellow to blue.
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Record the final burette reading.
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Repeat the titration at least two more times to obtain concordant results.
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Calculate the concentration of the NaOH solution using the titration data.
Applications in Research and Development
Bromoxylenol blue is a versatile indicator with several applications in scientific research and drug development, including:
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Acid-Base Titrations: Its clear color change in a near-neutral pH range makes it suitable for various titrimetric analyses.
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pH Measurement: It can be used for the colorimetric determination of the pH of solutions.
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Biological Staining: In some histological and microbiological applications, it can be used as a stain.
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Photometric Determinations: It has been used for the photometric determination of certain organic compounds.
